molecular formula C23H22N4O3 B2754866 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-17-1

3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2754866
CAS No.: 863020-17-1
M. Wt: 402.454
InChI Key: WMGQAHBMBLTEEV-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine moietyThe imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and has been explored for various therapeutic purposes .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activity in Antiulcer Agents : Imidazo[1,2-a]pyridines, related to 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, have been synthesized and studied for their potential as antiulcer agents. These compounds showed significant cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).

Synthesis of Novel Derivatives

  • Synthesis of Novel Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines : Compounds structurally related to 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide have been synthesized. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which were evaluated for their anti-inflammatory and analgesic properties, showing significant inhibitory activity (Abu‐Hashem et al., 2020).

Antibacterial Activity

  • Antibacterial Activity of Novel Derivatives : New derivatives, including (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine, have been synthesized. These compounds displayed antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus (Patil et al., 2015).

Synthesis of Heterocycles

  • Synthesis of Heterocycles via Addition–Elimination Reactions : The addition–elimination reactions of 4- and 5-aminoimidazoles, related to 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, have been studied for the synthesis of novel heterocyclic systems. These reactions led to the formation of N-adducts, useful intermediates for further synthetic transformations (Al-Shaar et al., 1992).

Synthesis for Peripheral Benzodiazepine Receptor Study

  • Synthesis for Peripheral Benzodiazepine Receptor Study : Synthesis of fluoroethoxy and fluoropropoxy substituted compounds, structurally related to 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, has been conducted for the study of the peripheral benzodiazepine receptor using positron emission tomography. These compounds showed high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (Fookes et al., 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the phenyl and benzamide groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-di

Properties

IUPAC Name

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGQAHBMBLTEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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